Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate

Catalog No.
S12033448
CAS No.
M.F
C17H17N3O6S
M. Wt
391.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimi...

Product Name

Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate

IUPAC Name

dimethyl 5-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C17H17N3O6S/c1-9-4-13(21)20-17(18-9)27-8-14(22)19-12-6-10(15(23)25-2)5-11(7-12)16(24)26-3/h4-7H,8H2,1-3H3,(H,19,22)(H,18,20,21)

InChI Key

ACEHGLDUDSPAPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate is a complex organic compound featuring a unique structure that combines elements of isophthalate and pyrimidine chemistry. This compound has the potential for various applications in medicinal chemistry due to its structural characteristics, which may influence its biological activity and interaction with biological targets. The molecular formula of this compound is C15_{15}H15_{15}N3_3O4_4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

The chemical reactivity of Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate can be explored through various synthetic routes. The compound may undergo typical reactions associated with amides and esters, such as hydrolysis, acylation, and substitution reactions. The thioacetyl group in the structure can also participate in nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

Preliminary studies suggest that compounds similar to Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate exhibit significant biological activities. These include potential antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrimidine moiety is particularly noteworthy as many pyrimidine derivatives are known for their pharmacological effects, including enzyme inhibition and modulation of cellular pathways.

The synthesis of Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate typically involves multi-step organic synthesis techniques. One common approach includes:

  • Formation of the Thioamide: Reacting 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl with thiol compounds to introduce the thioacetyl group.
  • Acylation Reaction: Using acetic anhydride or acetyl chloride to introduce the acetyl group onto the nitrogen atom of the thioamide.
  • Esterification: Reacting with dimethyl isophthalate to form the final product through esterification.

These steps may involve standard laboratory techniques such as refluxing in organic solvents and purification through crystallization or chromatography.

Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  • Agricultural Chemistry: Due to its possible antimicrobial properties, it could be explored as a pesticide or fungicide.
  • Material Science: Its unique structure may allow incorporation into polymers or coatings with specific properties.

Interaction studies involving Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate can provide insights into its mechanism of action. These studies typically involve:

  • Binding Affinity Tests: Assessing how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Evaluating biological activity against cell lines to determine cytotoxicity or therapeutic effects.
  • Molecular Docking Studies: Using computational methods to predict how the compound interacts at the molecular level with target proteins.

Several compounds share structural similarities with Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate. These include:

Compound NameStructure FeaturesUnique Properties
Methyl 4-(4-methylthioacetyl)benzoateContains a methylthio group and benzoate structureKnown for its antibacterial properties
4-MethylthioacetanilideAn aniline derivative with a thioacetyl groupExhibits analgesic effects
5-MethyluracilA pyrimidine derivativeDisplays antitumor activity

The uniqueness of Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate lies in its dual functionality from both isophthalate and pyrimidine moieties, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

391.08380644 g/mol

Monoisotopic Mass

391.08380644 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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